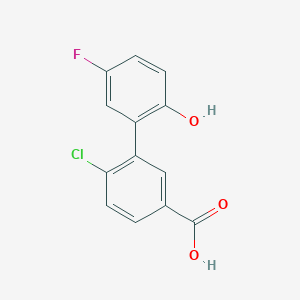
2-Chloro-4-(2,4-difluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2,4-difluorophenyl)phenol, 95% (2C4DFPP) is a phenolic compound with a variety of applications in scientific research. It has been used as a reagent in various organic syntheses, as a catalyst in polymerization reactions, and as a reactant in the synthesis of other organic compounds. Additionally, 2C4DFPP has been studied for its potential biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
2-Chloro-4-(2,4-difluorophenyl)phenol, 95% has been used as a reagent in various organic syntheses, such as the synthesis of 1,2-dihydro-2-methyl-4-(2,4-difluorophenyl)-3H-pyrazol-3-one and 1,3,4-oxadiazole derivatives. It has also been used as a catalyst in polymerization reactions, such as the synthesis of poly(2-chloro-4-(2,4-difluorophenyl)phenyl)vinyl ether. Additionally, 2-Chloro-4-(2,4-difluorophenyl)phenol, 95% has been used as a reactant in the synthesis of other organic compounds, such as 2-chloro-4-(2,4-difluorophenyl)-6-methyl-3-heptanone and 2-chloro-4-(2,4-difluorophenyl)-6-methyl-3-heptanol.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(2,4-difluorophenyl)phenol, 95% is not well understood. However, it is believed that the compound acts as a pro-oxidant, meaning that it can facilitate the oxidation of other compounds. Additionally, it is believed that 2-Chloro-4-(2,4-difluorophenyl)phenol, 95% can act as an electron acceptor, allowing it to accept electrons from other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(2,4-difluorophenyl)phenol, 95% are not well understood. However, studies have shown that the compound can act as an antioxidant, meaning that it can reduce the damage caused by free radicals in the body. Additionally, studies have shown that 2-Chloro-4-(2,4-difluorophenyl)phenol, 95% can have anti-inflammatory effects, meaning that it can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Chloro-4-(2,4-difluorophenyl)phenol, 95% in lab experiments is that it is a relatively inexpensive and readily available reagent. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 2-Chloro-4-(2,4-difluorophenyl)phenol, 95% in lab experiments is that it is not very stable and can decompose over time.
Orientations Futures
Future research on 2-Chloro-4-(2,4-difluorophenyl)phenol, 95% should focus on its potential biochemical and physiological effects, as well as its potential applications in medicinal chemistry. Additionally, further research should be conducted on the synthesis of 2-Chloro-4-(2,4-difluorophenyl)phenol, 95%, as well as its potential advantages and limitations for lab experiments. Finally, research should be conducted on the mechanism of action of 2-Chloro-4-(2,4-difluorophenyl)phenol, 95% and its potential interactions with other compounds.
Méthodes De Synthèse
2-Chloro-4-(2,4-difluorophenyl)phenol, 95% can be synthesized by a two-step method. The first step involves the reaction of 2-chloro-4-fluorophenol with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The second step involves the reaction of the resulting intermediate with a base such as sodium hydroxide. The final product is a 95% pure sample of 2-Chloro-4-(2,4-difluorophenyl)phenol, 95%.
Propriétés
IUPAC Name |
2-chloro-4-(2,4-difluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-10-5-7(1-4-12(10)16)9-3-2-8(14)6-11(9)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWEIVKUDISMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680812 |
Source


|
| Record name | 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225750-69-5 |
Source


|
| Record name | 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














